2-chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3/c1-13(18,5-6-19-2)8-16-12(17)10-4-3-9(15)7-11(10)14/h3-4,7,18H,5-6,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFWDIOUYFUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=C(C=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body.
Mode of Action
It’s known that such compounds typically interact with their targets through various chemical reactions, such as free radical reactions, nucleophilic substitutions, and oxidations.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving enzymes like phosphodiesterase.
Pharmacokinetics
Similar compounds are known to have various adme properties that affect their bioavailability.
Biological Activity
Overview
2-Chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is a synthetic organic compound belonging to the benzamide class. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents along with a hydroxyl and methoxy functional group, contributes to its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H18ClFNO3
- Molecular Weight : 289.73 g/mol
- CAS Number : 1916108-58-1
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that benzamide derivatives often exhibit significant antimicrobial properties. The presence of the chlorine and fluorine atoms in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth. Studies suggest that similar benzamide derivatives can act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of microbial enzyme activity | |
| Anticancer | HDAC inhibition leading to apoptosis |
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. For instance, as an HDAC inhibitor, it may alter gene expression patterns associated with cell cycle regulation and apoptosis.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound exhibit potent cytotoxicity against various cancer cell lines, including HepG2 liver cancer cells. The IC50 values indicate significant inhibitory activity, suggesting potential for further development as an anticancer agent.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in tumor growth inhibition. Results indicated a tumor growth inhibition (TGI) rate of approximately 48.89%, showcasing the potential application in cancer therapy .
Comparison with Similar Compounds
Key Observations:
- Substituent Polarity : The target compound’s hydroxyl and methoxy groups increase polarity compared to aromatic (e.g., 4-fluorophenyl ) or sulfamoyl substituents, likely reducing logP and enhancing aqueous solubility.
- Biological Activity : Substituent bulk and hydrogen-bonding capacity influence target specificity. For instance, the pyridyl-piperidine group in enables receptor binding, while sulfamoyl groups in contribute to herbicidal activity.
- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via carbodiimide-mediated coupling, suggesting similar routes for the target compound.
Functional Group Impact on Activity
Halogen Effects
The 2-chloro-4-fluoro motif is conserved across compared compounds, providing steric bulk and electron-withdrawing effects that stabilize aromatic π-systems and enhance binding to hydrophobic pockets .
N-Substituent Variations
- Hydrophilic Groups : The hydroxyl and methoxy in the target compound may improve solubility but reduce membrane permeability compared to lipophilic substituents (e.g., 4-fluorophenyl in ).
- Branched Aliphatic Chains : The 2-methylbutyl branching in the target compound could enhance metabolic stability relative to linear chains, as seen in agrochemical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
